molecular formula C16H13Cl2N3O B14211203 4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- CAS No. 827030-91-1

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B14211203
CAS No.: 827030-91-1
M. Wt: 334.2 g/mol
InChI Key: ZWSFLJALKMNMKZ-UHFFFAOYSA-N
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Description

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- is a quinazolinamine derivative characterized by a bicyclic quinazoline core substituted with two chlorine atoms at positions 2 and 5. The N4-position is modified with a 4-methoxyphenyl group and a methyl group, forming an N-methyl-N-(4-methoxyphenyl)amine moiety.

Properties

CAS No.

827030-91-1

Molecular Formula

C16H13Cl2N3O

Molecular Weight

334.2 g/mol

IUPAC Name

2,7-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-8-3-10(17)9-14(13)19-16(18)20-15/h3-9H,1-2H3

InChI Key

ZWSFLJALKMNMKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,7-dichloroquinazoline, which is then reacted with 4-methoxyaniline under specific conditions to introduce the 4-methoxyphenyl group. The final step involves methylation of the amine group to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to produce reduced quinazoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While specific applications of "4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl-" are not detailed in the provided search results, information regarding similar compounds and the general characteristics of quinazolinamines can provide a foundational understanding.

Core Structure and Properties
4-Quinazolinamine derivatives are characterized by a quinazoline core, which is a bicyclic structure featuring fused benzene and pyrimidine rings. These compounds often have diverse applications in organic synthesis and medicinal chemistry due to their potential biological activities.

Relevant compounds

  • 4-Quinazolinamine, 2,5-dichloro-N-(4-methoxyphenyl)-N-methyl-: This compound has potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain pathways. It may interact with specific molecular targets, modulating their activity and leading to therapeutic effects, making it a candidate for development as an anti-inflammatory or analgesic agent.
  • 4-Quinazolinamine, 2-chloro-N-ethyl-N-(4-methoxyphenyl)-: This is another related compound with potential applications .

Potential applications
Based on the search results, 4-Quinazolinamine derivatives, including the target compound, may have the following applications:

  • Anti-inflammatory and analgesic agents: Some quinazolinamine derivatives have demonstrated potential as inhibitors of COX-2, suggesting their possible use in managing inflammation and pain.
  • Modulation of signaling pathways: These compounds may interact with biological targets like cyclooxygenases and protein kinases, which can modulate signaling pathways involved in inflammation and cell proliferation.
  • Organic synthesis and medicinal chemistry: Quinazoline compounds are utilized in these areas because of their core structure and potential biological activities.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves the inhibition of specific kinases. Kinases are enzymes that play a critical role in cell signaling pathways by phosphorylating target proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that are often associated with cancer cell proliferation and survival. The molecular targets and pathways involved include the G protein-coupled receptor kinase 6 (GRK6), which is essential for the survival of multiple myeloma cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinamine derivatives exhibit diverse pharmacological and chemical profiles depending on their substitution patterns. Below is a detailed comparison of 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine with structurally related compounds from the evidence:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- (Target) 2,7-Cl; N-(4-MeO-phenyl)-N-Me C₁₆H₁₄Cl₂N₃O 335.2 (calculated) Dichloro substitution enhances electrophilicity; methoxy group improves solubility .
N-[(4-Chlorophenyl)methyl]-6-nitro-4-quinazolinamine (CAS 882083-52-5) 6-NO₂; N-(4-Cl-benzyl) C₁₅H₁₁ClN₄O₂ 314.7 Nitro group at position 6 increases redox activity; chlorobenzyl enhances lipophilicity.
7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine (CAS 477856-43-2) 7-Cl; N-(4-Cl-2-Me-phenyl) C₁₅H₁₁Cl₂N₃ 304.2 Dual chloro substituents may improve DNA intercalation potential; methyl enhances steric bulk.
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine (CAS 162012-67-1) 6-NO₂; 7-F; N-(3-Cl-4-F-phenyl) C₁₄H₈ClF₂N₄O₂ 352.7 Fluorine and nitro groups synergize for enhanced bioactivity and metabolic stability.
2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine (CAS 866137-98-6) 2-SMe; N-[3-CF₃-benzyl] C₁₇H₁₄F₃N₃S 349.4 Sulfanyl and trifluoromethyl groups optimize binding to hydrophobic enzyme pockets.

Crystallographic and Analytical Data

  • Structural Validation : Compounds like CAS 477856-43-2 and CAS 162012-67-1 likely employ SHELXL for crystal structure refinement, given its prevalence in small-molecule crystallography . The target’s structure could be resolved similarly, with Cl and MeO groups influencing packing motifs.

Biological Activity

4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl- is C16H13Cl2N3OC_{16}H_{13}Cl_2N_3O, with a molecular weight of approximately 334.2 g/mol. The compound features a quinazoline core structure with two chlorine substituents at the 2 and 7 positions and a methoxyphenyl group attached to the nitrogen atom.

Anti-inflammatory Activity

Research indicates that compounds within the quinazoline family can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The mechanism of action typically involves binding to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators. A study highlighted that certain quinazoline derivatives exhibited significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of quinazoline derivatives. For instance, a series of quinazolinamine derivatives demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are associated with drug resistance in cancer therapy . The ability to modulate these proteins may enhance the efficacy of existing chemotherapeutic agents.

Antioxidant Activity

Antioxidant properties have also been attributed to quinazoline derivatives. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that some synthesized compounds exhibited radical scavenging activity, which is crucial for protecting cells from oxidative stress . This suggests that 4-Quinazolinamine could contribute to antioxidant defense mechanisms.

Case Study 1: COX-2 Inhibition

In a controlled study examining various quinazoline derivatives, it was found that compounds similar to 4-Quinazolinamine showed IC50 values in the low micromolar range for COX-2 inhibition. This positions them as viable candidates for further development as anti-inflammatory agents .

Case Study 2: Anticancer Activity

A recent investigation into quinazolinamine derivatives revealed that modifications at specific positions significantly enhanced their activity against BCRP and P-gp. The study reported IC50 values ranging from 50 to 200 nM for selected compounds, indicating strong potential for use in overcoming drug resistance in cancer therapies .

Data Tables

Biological Activity IC50 Values (µM) Reference
COX-2 Inhibition6.14
BCRP Inhibition0.05 - 0.20
DPPH Radical Scavenging>400

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